molecular formula C10H14ClNO3 B1377383 2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride CAS No. 1432677-71-8

2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride

Cat. No. B1377383
M. Wt: 231.67 g/mol
InChI Key: HCENOFSMNCAGEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride is a chemical compound with the molecular formula C10H14ClNO3 . It is a powder in physical form .


Molecular Structure Analysis

The molecular weight of 2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride is 231.67 g/mol . The InChI code is 1S/C10H13NO2.ClH/c11-9(6-7-10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H .

Scientific Research Applications

Structural Analysis

  • X-Ray Structure Determination: The compound is a component of bestatin, an inhibitor of aminopeptidase B and leucine aminopeptidase. Its stereochemistry was determined through X-ray crystallographic analysis, confirming the (2S, 3R)-configuration (Nakamura et al., 1976).

Chemical Synthesis and Derivatives

  • Synthesis of Tetrazole-containing Derivatives: Utilized for preparing tetrazole-containing derivatives by reacting with triethyl orthoformate and sodium azide in acetic acid (Putis et al., 2008).
  • Synthesis Methods and Routes: Various synthetic routes have been explored, including organometallic catalysis and enzyme routes, highlighting its importance in preparing aminopeptidase N inhibitors (Huang Yibo, 2013).
  • Facile Synthesis Techniques: Development of efficient synthesis techniques for key components like AHMHA and AHPBA, crucial in medical and industrial applications (Ishibuchi et al., 1992).

Biological and Pharmacological Studies

  • Anti-HIV Activities: Certain derivatives containing 2-Amino-4-hydroxy-4-phenylbutanoic acid demonstrated potent HIV protease inhibition and anti-HIV activity, indicating its potential in antiretroviral therapy (Komai et al., 1997).
  • Enzyme-Catalyzed Synthesis: Enzymatic procedures for synthesizing building blocks of angiotensin converting enzyme inhibitors, showcasing its relevance in drug development (Bradshaw et al., 1991).

Computational and Spectroscopic Analysis

  • Density Functional Theory (DFT) Studies: DFT calculations and spectroscopic studies (FT-IR, FT-Raman, UV-Visible) have been conducted to understand the molecular geometry and vibrational frequencies of 2-phenylbutanoic acid derivatives, including 2-Amino-4-hydroxy-4-phenylbutanoic acid (Raajaraman et al., 2019).

Safety And Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

2-amino-4-hydroxy-4-phenylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c11-8(10(13)14)6-9(12)7-4-2-1-3-5-7;/h1-5,8-9,12H,6,11H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCENOFSMNCAGEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(C(=O)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride

CAS RN

1432677-71-8
Record name 2-amino-4-hydroxy-4-phenylbutanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.